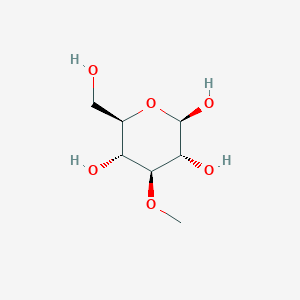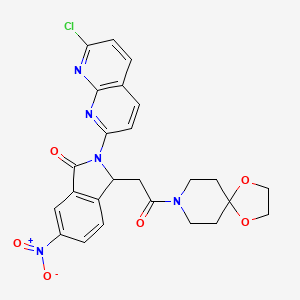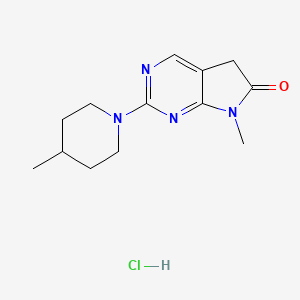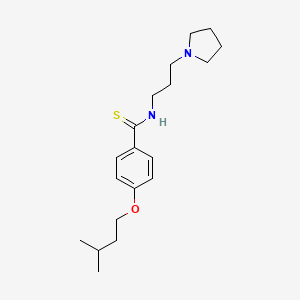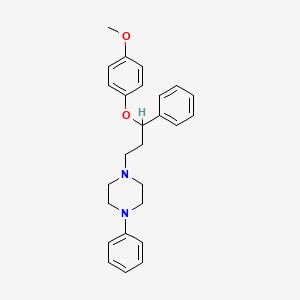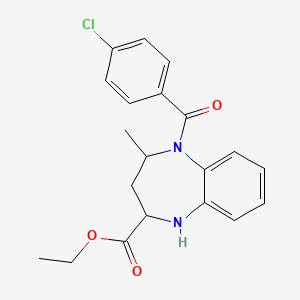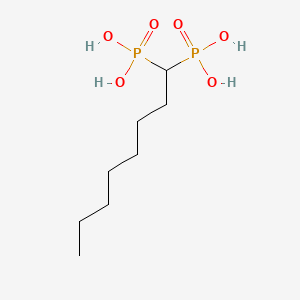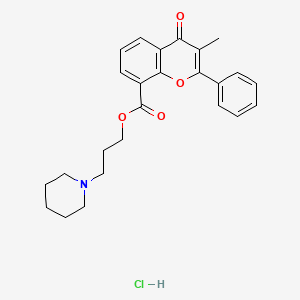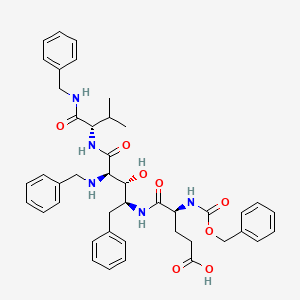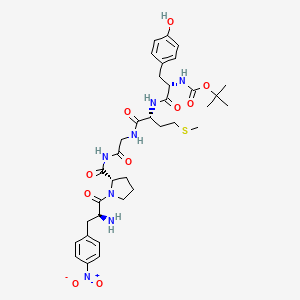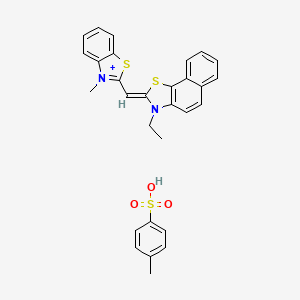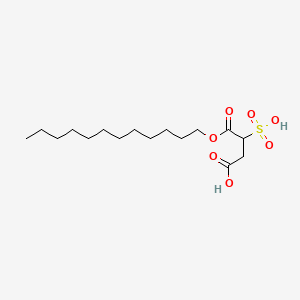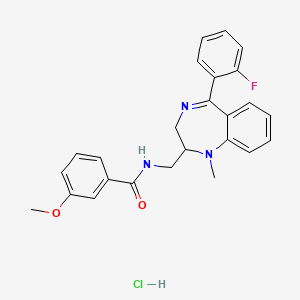
Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzamide moiety linked to a fluorophenyl group and a benzodiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of fluorinated pyridines, which are synthesized through selective reactions with N-fluoropyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to changes in neuronal excitability and can produce sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(2-fluorophenyl)-4-fluoro-: This compound has a similar structure but includes an additional fluorine atom on the phenyl ring.
Benzamide, N-(4-fluorophenyl)-2-bromo-: This compound includes a bromine atom on the phenyl ring, which alters its chemical properties.
Fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide: This compound has a hydroxyl group and a methyl group on the phenyl ring, affecting its reactivity and interactions.
Uniqueness
Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-3-methoxy-, monohydrochloride is unique due to its specific combination of functional groups and its benzodiazepine ring structure
Properties
CAS No. |
83736-66-7 |
|---|---|
Molecular Formula |
C25H25ClFN3O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-18(16-28-25(30)17-8-7-9-19(14-17)31-2)15-27-24(20-10-3-5-12-22(20)26)21-11-4-6-13-23(21)29;/h3-14,18H,15-16H2,1-2H3,(H,28,30);1H |
InChI Key |
YQVMVYBMSPRKEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC(=CC=C4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


